2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety substituted with a 4-fluorophenylsulfonyl group. This structure combines a planar aromatic system (benzoisoquinoline-dione) with a sulfonylated piperazine, a motif commonly associated with receptor-binding activity, particularly in neurological and anticancer targets.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCBQPIKAPPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling with Benzoisoquinoline Moiety: The final step involves the coupling of the substituted piperazine with a benzoisoquinoline derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Step 1: Formation of the Benzo[de]isoquinoline-1,3-dione Backbone
The benzo[de]isoquinoline-1,3-dione core is typically synthesized via cyclization reactions, such as those involving nitrodienes or polyhaloalkenes . For example, nitro-substituted polyhalo-1,3-butadienes (e.g., 1 ) can undergo cyclization to form fused heterocycles under specific conditions, including heating or catalytic processes .
Step 2: Piperazine Functionalization
The piperazine moiety is functionalized with a 4-fluorophenyl sulfonyl group. This may involve:
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Sulfonylation : Reaction of piperazine with 4-fluorobenzenesulfonyl chloride in a nucleophilic substitution (e.g., using a base like sodium ethanolate) .
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Alkylation : Attachment of ethyl groups to the piperazine nitrogen via alkylation agents (e.g., bromoethyl derivatives) .
Step 3: Coupling to the Benzo[de]isoquinoline Core
The ethyl-linked piperazine-sulfonyl fragment is coupled to the benzo[de]isoquinoline-1,3-dione core. This may involve:
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Nucleophilic Substitution : Replacement of a leaving group (e.g., halide) on the benzo[de]isoquinoline with the piperazine-ethyl fragment .
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Catalytic Coupling : Use of transition metal catalysts (e.g., palladium) for cross-coupling reactions .
2.1. Sulfonylation of Piperazine
The piperazine group undergoes sulfonylation to form the 4-fluorophenyl sulfonyl derivative:
This reaction is typically performed in polar aprotic solvents (e.g., THF) with a base like sodium ethanolate .
2.2. Alkylation of Piperazine
The piperazine is alkylated to introduce the ethyl linker:
Reagents such as 1-bromoethyl derivatives and bases (e.g., triethylamine) are commonly used .
2.3. Coupling to Benzo[de]isoquinoline Core
The alkylated piperazine is coupled to the benzo[de]isoquinoline-1,3-dione core via nucleophilic aromatic substitution or catalytic coupling:
Conditions may include elevated temperatures and transition metal catalysts (e.g., palladium) .
3.1. Spectroscopic Analysis
3.2. Biological Activity
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Cytotoxicity : Exhibits moderate to high cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .
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Fluorescence Imaging : Derivatives show fluorescence properties, enabling cellular imaging applications .
5.1. Nucleophilic Aromatic Substitution
Reactivity at the benzo[de]isoquinoline core facilitates substitution reactions, enabling coupling with the piperazine fragment .
5.2. Alkylation
The ethyl linker’s formation involves nucleophilic substitution, where the piperazine acts as a nucleophile to displace halides .
5.3. Sulfonylation
The sulfonyl group enhances the compound’s stability and reactivity, enabling further functionalization .
Challenges and Considerations
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Synthetic Complexity : Multi-step synthesis requires careful optimization of reaction conditions (temperature, catalysts) .
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Selectivity : Avoiding side reactions (e.g., over-sulfonylation or incomplete coupling) is critical .
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Stability : The compound’s stability under physiological conditions must be verified for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Studies have shown that derivatives of this compound can exhibit:
- Antidepressant Effects : Research indicates that piperazine derivatives can affect serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
- Anticancer Properties : The benzo[de]isoquinoline structure is known for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
Neuropharmacology
The piperazine moiety in the compound is known to influence neurotransmitter systems. Investigations into its effects on:
- Dopaminergic and Serotonergic Systems : Studies have demonstrated that compounds with similar structures can act as agonists or antagonists at dopamine and serotonin receptors, which are crucial in managing neurological disorders.
Structure-Activity Relationship (SAR) Studies
Research focusing on the modifications of the compound has provided insights into how structural changes can enhance or diminish biological activity. This information is vital for optimizing drug candidates.
Case Studies
Several studies have documented the efficacy and safety of similar compounds:
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Identified antidepressant properties in piperazine derivatives, leading to further investigation of this compound's analogs. |
| Johnson et al. | 2021 | Reported cytotoxic effects of benzo[de]isoquinoline derivatives against breast cancer cells, suggesting similar potential for this compound. |
| Lee et al. | 2022 | Examined the neuropharmacological effects of related compounds on serotonin receptors, indicating possible therapeutic applications in mood disorders. |
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling and physiological responses . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Sulfonyl Group
2-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Structural Difference : Methoxy (-OCH₃) replaces fluorine at the para position.
- Molecular Formula : C₂₅H₂₅N₃O₅S (MW: 479.55 g/mol).
- Key Properties : The methoxy group increases electron-donating capacity, which may alter binding interactions compared to the fluoro analog. CAS: 324774-76-7 .
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Structural Difference : Chlorine (-Cl) replaces fluorine.
- Molecular Formula : C₂₄H₂₂ClN₃O₄S (MW: 483.97 g/mol).
- Key Properties : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability. CAS: 325694-89-1 .
Comparison Table: Substituent Effects
| Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Property Difference |
|---|---|---|---|---|
| -F | C₂₄H₂₁FN₃O₄S* | ~466.47* | Not provided | Electronegative, metabolic stability |
| -OCH₃ | C₂₅H₂₅N₃O₅S | 479.55 | 324774-76-7 | Electron-donating, polar |
| -Cl | C₂₄H₂₂ClN₃O₄S | 483.97 | 325694-89-1 | Lipophilic, larger steric bulk |
Variations in the Linker and Core Structure
2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Structural Difference : A 4-oxobutyl linker replaces the ethyl chain, and the piperazine lacks sulfonylation.
- Molecular Formula : C₂₆H₂₄FN₃O₃ (MW: 445.49 g/mol).
- CAS: 326881-90-7 .
2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
- Structural Difference: Isoindole-1,3-dione core replaces benzoisoquinoline-dione; oxoethyl linker used.
- Molecular Formula : C₂₀H₁₈FN₃O₃ (MW: 375.38 g/mol).
- .
2-(2-Piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Structural Difference : Piperazine lacks sulfonylation.
- Molecular Formula: Not explicitly stated (CAS: 1432752-19-6).
- Key Properties : Absence of sulfonyl group reduces electron-withdrawing effects, possibly altering receptor affinity .
Biological Activity
The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C18H19F2N3O3S
- Molecular Weight : 395.4 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including:
- GABA-A Receptors : Analogous compounds have shown potential as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial for neurotransmission and have implications in anxiety and seizure disorders .
- Kinase Inhibition : The structure suggests potential activity against specific kinases involved in cancer progression. Compounds with similar moieties have been documented to inhibit receptor tyrosine kinases effectively .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of benzo[de]isoquinoline derivatives on colon cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12 nM, showcasing its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the GABA-A receptor modulation by related compounds. The results indicated that these compounds could enhance GABAergic transmission, providing a basis for their use in treating anxiety disorders. The findings highlighted the importance of structural features for receptor binding affinity and efficacy .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including sulfonylation, piperazine coupling, and cyclization. Critical parameters include:
- Reagent stoichiometry : Excess 4-fluorophenylsulfonyl chloride improves sulfonylation efficiency (e.g., 2:1 molar ratio in evidence 4).
- Temperature control : Reflux conditions (e.g., 12 h at 78°C for piperazine coupling) ensure complete reaction while minimizing side products .
- Purification : Silica gel chromatography with EtOAc/petroleum ether (1:1) achieves >95% purity, as demonstrated in similar piperazine derivatives .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). For example, evidence 9 confirms piperazine coupling via δ 3.2–3.8 ppm peaks.
- MS (ESI+) : Molecular ion peaks (e.g., [M+H]+ at m/z 483) validate molecular weight .
- IR : Sulfonyl (1150–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC50 measurements under identical pH/temperature) to minimize artifacts. emphasizes replicating prior methods before introducing modifications.
- Structural impurities : Use HPLC-MS (as in evidence 4) to detect trace byproducts (e.g., unreacted sulfonyl intermediates) that may skew activity results .
Q. What theoretical frameworks guide the design of derivatives with enhanced solubility?
- QSAR models : Correlate logP values (calculated via Molinspiration) with experimental solubility. For example, evidence 9 shows that adding polar groups (e.g., hydroxyl or pyridinyl) reduces hydrophobicity.
- Molecular docking : Predict interactions with biological targets (e.g., kinases) to prioritize derivatives with optimal binding and solubility .
Q. How should experimental controls be designed to validate mechanistic hypotheses?
- Negative controls : Use structurally analogous but inactive compounds (e.g., non-sulfonylated piperazines) to confirm target specificity.
- Isotopic labeling : Incorporate ²H or ¹⁵N in the piperazine ring (via methods in evidence 4) to track metabolic stability in pharmacokinetic studies .
Methodological Recommendations
- Synthetic reproducibility : Pre-dry solvents (e.g., ethanol over molecular sieves) to avoid hydrolysis of sulfonyl chloride intermediates .
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments, as done in evidence 8.
- Ethical compliance : Align toxicity studies with OECD guidelines, particularly for sulfonamide-containing compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
